molecular formula C20H21NO3 B5768782 N-[(4-methoxyphenyl)methyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

N-[(4-methoxyphenyl)methyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B5768782
M. Wt: 323.4 g/mol
InChI Key: JKEFDOVTMGATIY-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide characterized by a 3,5,6-trimethyl-substituted benzofuran core and a 4-methoxyphenylmethyl carboxamide side chain. The methoxy group on the phenyl ring enhances solubility, while the methyl groups on the benzofuran core may influence steric interactions with biological targets .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-12-9-17-14(3)19(24-18(17)10-13(12)2)20(22)21-11-15-5-7-16(23-4)8-6-15/h5-10H,11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEFDOVTMGATIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally analogous benzofuran carboxamides:

Compound Name Molecular Formula Key Structural Differences Observed/Predicted Bioactivity
N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide C₁₉H₁₇F₂NO₃ Difluoromethoxy substituent vs. methoxyphenylmethyl Enhanced lipophilicity; potential CNS activity
5-chloro-3,6-dimethyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide C₂₂H₂₀ClN₃O₂S Thiazole ring in side chain Possible antiviral/antimicrobial activity
N-(4-carbamoylphenyl)-3-chloro-1-benzothiophene-2-carboxamide C₁₆H₁₁ClN₂O₂S Benzothiophene core vs. benzofuran Altered electronic properties; enzyme inhibition
N-(2-ethoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide C₂₅H₂₀N₃O₆ Nitrobenzamido group; ethoxyphenyl substituent Increased reactivity; potential anticancer activity
N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide C₂₈H₂₁FNO₅ Fluorophenyl carbonyl; chromene moiety Enhanced receptor binding affinity

Impact of Substituents on Properties

  • Methoxy vs.
  • Thiazole vs. Benzofuran Cores : Thiazole-containing derivatives () may exhibit stronger antimicrobial activity due to sulfur’s electronegativity, whereas benzofuran derivatives prioritize aromatic stacking interactions .
  • Nitro vs. Methoxy Groups: Nitro-substituted compounds () show higher electrophilicity, favoring covalent interactions with biological nucleophiles (e.g., cysteine residues in enzymes), whereas methoxy groups act as electron donors, stabilizing charge-transfer complexes .

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